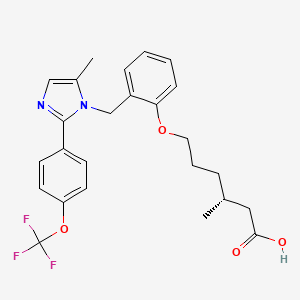
Maridomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maridomycin is a Macrolide antibiotic.
Aplicaciones Científicas De Investigación
Antibacterial Activity and Therapeutic Effects
Maridomycin, a macrolide antibiotic, has shown significant in vitro antibacterial activity against various bacteria, including Gram-positive and some Gram-negative bacteria such as Neisseria gonorrhoeae and Vibrio cholerae. The antibiotic's effectiveness varies with pH, being more active at pH 9 than pH 6. Importantly, maridomycin remains effective against clinically isolated macrolide-resistant group B and C staphylococci. In vivo studies reveal that maridomycin demonstrates bacteriostatic activity and has shown effectiveness similar to leucomycin in treating Gram-positive bacterial infections in mice. These findings highlight maridomycin's potential in treating infections caused by macrolide-resistant bacteria and its overall antibacterial efficacy (Ono, Hasegawa, Higashide, & Shibata, 1973); (Kondo, Oishi, Ishifuji, & Tsuchiya, 1973).
Chemical Modification and Derivatives
Research has focused on the chemical modification of maridomycin to enhance its therapeutic properties. For instance, derivatives like 9-acyl, 9, 2′-diacylmaridomycin, and 9, 13, 2′-triacetyltetrahydromaridomycin have demonstrated improved therapeutic effects, higher blood levels, and lower toxicity compared to the parent compound. Specifically, 9-Propionylmaridomycin showed the most favorable biological properties. These modifications suggest a potential for developing more effective maridomycin-based treatments with lower side effects (Harada et al., 1973).
Microbial Conversion and Transformation
Studies on microbial conversion of maridomycin have provided insights into how bacteria metabolize this antibiotic. For example, Bacillus megaterium was found to hydrolyze maridomycin to 4"-deacylmaridomycin, indicating a potential bacterial resistance mechanism. Understanding these microbial interactions with maridomycin can aid in developing strategies to counteract bacterial resistance and improve the efficacy of maridomycin-based treatments (Nakahama & Igarasi, 1974).
Analytical and Quantitative Studies
Research has also been conducted on the analytical separation and quantification of maridomycin and its derivatives. High-performance liquid chromatography and thin-layer chromatography have been utilized for the quantitative analysis of maridomycin components, facilitating the study of its various forms and aiding in the development of more effective antibiotic formulations (Kondo, 1979); (Kondo, 1979).
Propiedades
Número CAS |
35775-82-7 |
|---|---|
Nombre del producto |
Maridomycin |
Fórmula molecular |
C41H67NO15 |
Peso molecular |
813.97 |
Nombre IUPAC |
(2S,3S,4R,6S)-6-(((2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-(((1S,3R,7R,8S,9S,10R,12R,13R,16S,E)-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-7-propionyl-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl)oxy)-2-methyltetrahydro-2H-pyran-3-yl)oxy)-4-hydroxy-2,4-dimethyltetrahydro-2H-pyran-3-yl propionate |
InChI |
InChI=1S/C41H67NO15/c1-11-27(44)26-19-32(47)51-22(4)18-30-29(54-30)14-13-28(45)21(3)17-25(15-16-43)37(38(26)50-10)57-40-35(48)34(42(8)9)36(23(5)53-40)56-33-20-41(7,49)39(24(6)52-33)55-31(46)12-2/h13-14,16,21-26,28-30,33-40,45,48-49H,11-12,15,17-20H2,1-10H3/b14-13+/t21-,22-,23-,24+,25+,26+,28+,29+,30+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 |
Clave InChI |
OFBDKNBXULFDFN-FSNMLSSTSA-N |
SMILES |
O=C(C[C@@H](C(CC)=O)[C@@H]1OC)O[C@H](C)C[C@H](O2)[C@@H]2/C=C/[C@H](O)[C@H](C)C[C@H](CC=O)[C@@H]1O[C@H]3[C@H](O)[C@@H](N(C)C)[C@@H]([C@@H](C)O3)O[C@@H]4O[C@H]([C@@H]([C@@](C)(C4)O)OC(CC)=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Maridomycin; Turimycin EP(sub 3); Maridomycin III; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



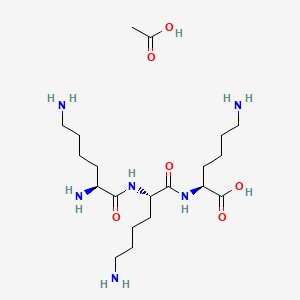
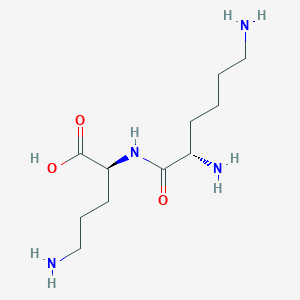
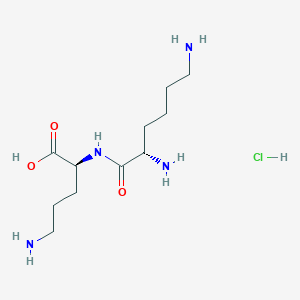
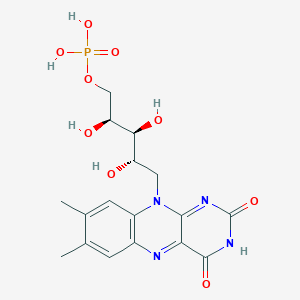
![N-[(E)-1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide](/img/structure/B608784.png)
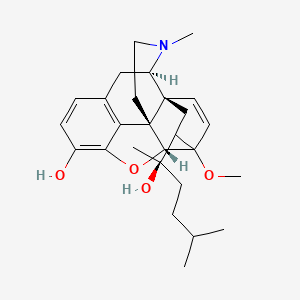
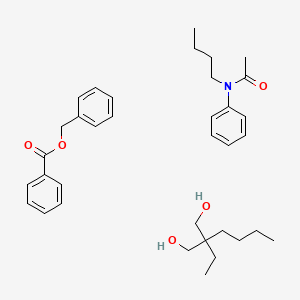
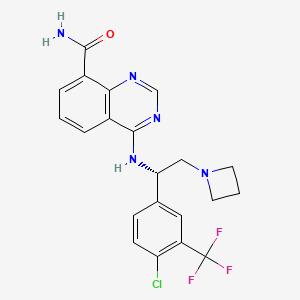
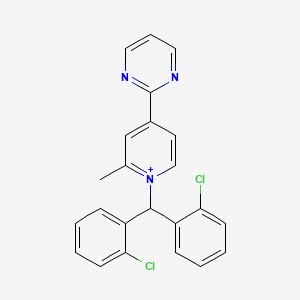
![methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate](/img/structure/B608794.png)
![(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B608796.png)
